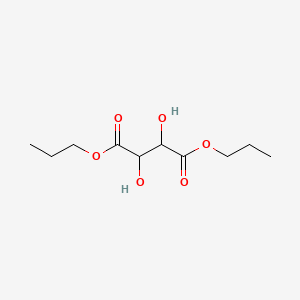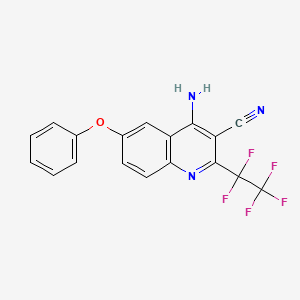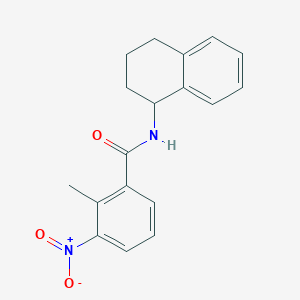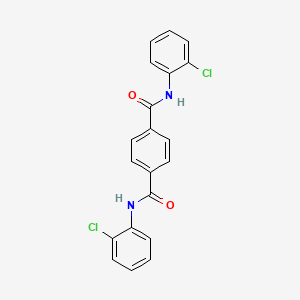
n,n'-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide: is an organic compound with the molecular formula C20H14Cl2N2O2. It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with 2-chlorophenyl groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
化学反应分析
Types of Reactions: n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Amines or other reduced products.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry: n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized materials and polymers.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide is used in the production of high-performance polymers and materials. It is also used in the formulation of specialty chemicals.
作用机制
The mechanism of action of n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
n,n’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has amino groups instead of chloro groups, leading to different reactivity and applications.
n,n’-Bis(2-chlorophenyl)benzene-1,3-dicarboxamide: This isomer has the amide groups at different positions on the benzene ring, affecting its chemical properties.
Uniqueness: n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide is unique due to the presence of 2-chlorophenyl groups, which impart specific chemical reactivity and properties. This makes it suitable for applications where other similar compounds may not be effective.
属性
CAS 编号 |
81577-23-3 |
|---|---|
分子式 |
C20H14Cl2N2O2 |
分子量 |
385.2 g/mol |
IUPAC 名称 |
1-N,4-N-bis(2-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-5-1-3-7-17(15)23-19(25)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,25)(H,24,26) |
InChI 键 |
ANMAHDBAAQUWFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


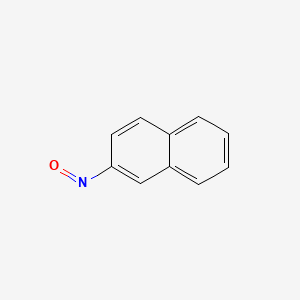
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
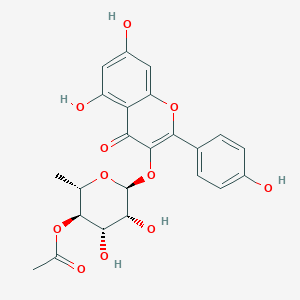
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
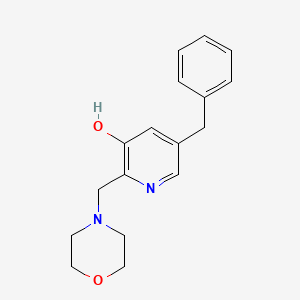
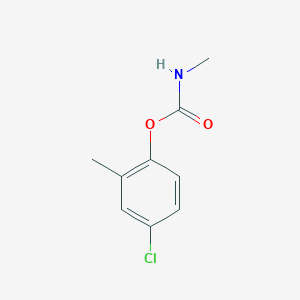
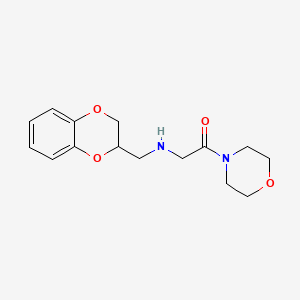
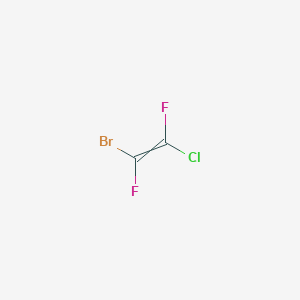
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
